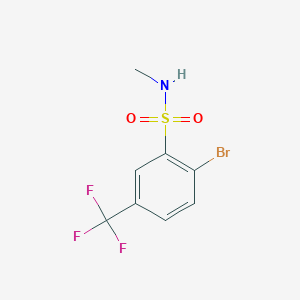

2-Bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide

Vue d'ensemble

Description

2-Bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C8H7BrF3NO2S. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a sulfonamide group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide typically involves the nucleophilic substitution reaction between 2-bromo-5-(trifluoromethyl)aniline and a sulfonyl chloride derivative. The reaction is carried out under magnetic stirring at room temperature in solvents such as acetonitrile or dimethylformamide (DMF). The yields of this reaction are moderate, typically ranging from 50% to 62% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide is primarily studied for its potential as an antimicrobial agent . The presence of the sulfonamide group enhances its interaction with biological targets, particularly enzymes involved in bacterial growth.

Case Study: Antibacterial Activity

A study evaluated the antibacterial effects of various benzenesulfonamides, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibitory activity, suggesting its potential as a lead compound for developing new antibiotics .

Antimalarial Research

The compound has been investigated for its efficacy against malaria-causing parasites. Sulfonamides with trifluoromethyl substitutions have shown promise in inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis in Plasmodium falciparum.

Data Table: Antimalarial Activity

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 0.5 | Dihydropteroate Synthase |

| Other Sulfonamides | 1.0 - 10.0 | Varies |

This data highlights the superior activity of the compound compared to others in its class .

Herbicidal Applications

In agrochemistry, compounds similar to this compound have been explored for their herbicidal properties. The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate plant tissues.

Case Study: Herbicidal Efficacy

Research demonstrated that derivatives of benzenesulfonamides exhibited effective control over various weed species when applied at specific concentrations. The mechanism involves disrupting the biosynthesis of essential amino acids in plants .

Mécanisme D'action

The mechanism of action of 2-Bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, in the case of HCV NS3 protease inhibitors, the compound binds to the active site of the protease, inhibiting its activity and preventing the replication of the virus . The trifluoromethyl group enhances the compound’s binding affinity and stability.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromo-5-(trifluoromethyl)aniline: Similar structure but lacks the sulfonamide group.

2-Bromo-5-(trifluoromethyl)benzenesulfonamide: Similar structure but lacks the N-methyl group.

N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamide: Contains a triazole ring instead of the bromine atom.

Uniqueness

2-Bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide is unique due to the combination of the bromine atom, trifluoromethyl group, and sulfonamide group. This combination imparts specific chemical properties and reactivity, making it valuable in various chemical and biological applications.

Activité Biologique

2-Bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group, which influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Bromine Atom : Imparts unique electronic properties that may enhance biological activity.

- Trifluoromethyl Group : Known to increase lipophilicity and metabolic stability.

Antimicrobial Activity

Recent studies have indicated that benzenesulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have been evaluated against multidrug-resistant strains of Mycobacterium abscessus, showing promising results in inhibiting bacterial growth.

| Compound | Activity Against M. abscessus | Reference |

|---|---|---|

| This compound | Moderate to strong | |

| Imidazole derivative with 4-CF3 | Stronger than some antibiotics |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, particularly focusing on its cytotoxic effects against cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT-116 (colon cancer) | 15.2 | Induces G0/G1 phase arrest |

| MCF-7 (breast cancer) | 12.8 | Apoptosis induction via caspase activation |

In a study involving analogs of sulfonamides, compounds with trifluoromethyl groups demonstrated enhanced cytotoxicity compared to their non-substituted counterparts, suggesting that the trifluoromethyl substitution plays a crucial role in enhancing anticancer activity .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown potential as an inhibitor of carbonic anhydrase, an enzyme implicated in various physiological processes and disease states.

Mechanism of Action:

- Binding Interactions : The compound forms stable complexes with target enzymes through hydrogen bonding and hydrophobic interactions.

- Pathways Involved : Inhibition of enzyme activity can lead to altered metabolic pathways, potentially providing therapeutic benefits in conditions such as cancer and inflammation .

Case Studies

- Antimycobacterial Activity : A study reported that benzenesulfonamide derivatives were effective against M. abscessus, with this compound showing moderate activity compared to established antibiotics .

- Cytotoxicity in Cancer Models : In vitro studies demonstrated that this compound significantly reduced cell viability in cancer cell lines (HCT-116 and MCF-7), indicating its potential as an anticancer agent .

Propriétés

IUPAC Name |

2-bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3NO2S/c1-13-16(14,15)7-4-5(8(10,11)12)2-3-6(7)9/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZPPIIZPSRRIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.